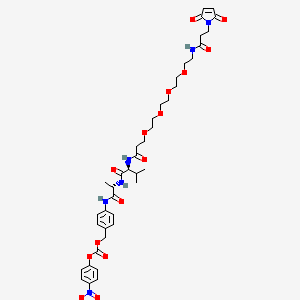
Mal-beta-Ala-PEG(4)-Val-Ala-PAB-PNP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mal-beta-Ala-PEG(4)-Val-Ala-PAB-PNP is a synthetic compound that belongs to the family of PEGylated peptides. This compound is characterized by its unique structure, which includes a polyethylene glycol (PEG) linker, a peptide sequence, and a p-nitrophenyl (PNP) ester. The PEG linker enhances the solubility and stability of the compound, making it suitable for various applications in drug delivery, diagnostics, and therapeutics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-beta-Ala-PEG(4)-Val-Ala-PAB-PNP involves multiple steps, including the coupling of the peptide sequence with the PEG linker and the subsequent attachment of the PNP ester. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the formation of amide bonds. The reactions are usually carried out in anhydrous solvents like dimethylformamide (DMF) or dichloromethane (DCM) under inert atmosphere to prevent moisture interference .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using automated peptide synthesizers and large-scale reactors. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC) and lyophilization, to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Mal-beta-Ala-PEG(4)-Val-Ala-PAB-PNP undergoes various chemical reactions, including:
Hydrolysis: The PNP ester group is susceptible to hydrolysis, leading to the formation of the corresponding carboxylic acid.
Substitution: The PNP ester can be substituted by nucleophiles such as amines or thiols, forming amide or thioester bonds.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous buffers at neutral or slightly basic pH.
Major Products Formed
Hydrolysis: Results in the formation of the corresponding carboxylic acid.
Substitution: Leads to the formation of amide or thioester derivatives, depending on the nucleophile used.
Scientific Research Applications
Mal-beta-Ala-PEG(4)-Val-Ala-PAB-PNP has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Mal-beta-Ala-PEG(4)-Val-Ala-PAB-PNP involves the cleavage of the PNP ester group, which triggers the release of the active peptide or drug molecule. The PEG linker enhances the solubility and stability of the compound, allowing it to circulate in the bloodstream for extended periods. The peptide sequence can be designed to target specific receptors or enzymes, facilitating the delivery of the therapeutic agent to the desired site of action .
Comparison with Similar Compounds
Similar Compounds
Mal-beta-Ala-PEG(4)-Val-Cit-PAB: Similar structure but with a different peptide sequence (Val-Cit instead of Val-Ala).
Mal-beta-Ala-PEG(4)-Val-Lys-PAB: Another variant with a different peptide sequence (Val-Lys).
Uniqueness
Mal-beta-Ala-PEG(4)-Val-Ala-PAB-PNP is unique due to its specific peptide sequence (Val-Ala) and the presence of the PNP ester group, which provides a versatile platform for conjugation with various therapeutic agents and diagnostic probes. The PEG linker further enhances its solubility and stability, making it a valuable tool in drug delivery and targeted therapy .
Properties
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H52N6O15/c1-27(2)37(39(52)42-28(3)38(51)43-30-6-4-29(5-7-30)26-60-40(53)61-32-10-8-31(9-11-32)46(54)55)44-34(48)15-18-56-20-22-58-24-25-59-23-21-57-19-16-41-33(47)14-17-45-35(49)12-13-36(45)50/h4-13,27-28,37H,14-26H2,1-3H3,(H,41,47)(H,42,52)(H,43,51)(H,44,48)/t28-,37-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDIONMRJABHKA-AIJWEMPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H52N6O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
856.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
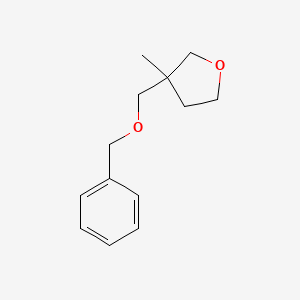
![[3,5,7,9,11,13,15-heptakis(trimethylsilyloxy)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]oxy-trimethylsilane](/img/structure/B6292234.png)
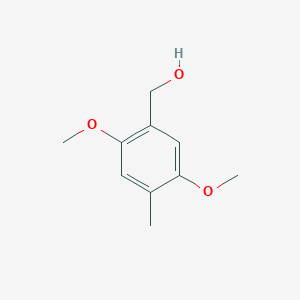
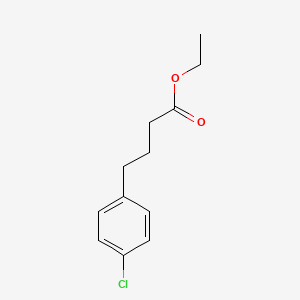
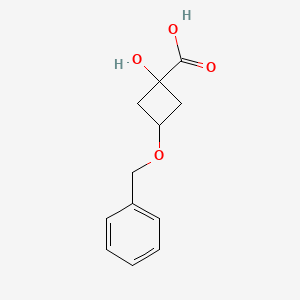
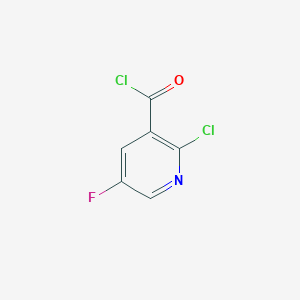
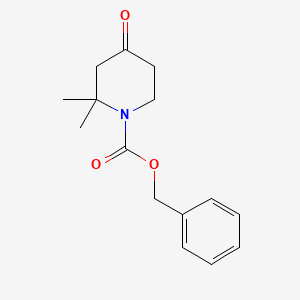
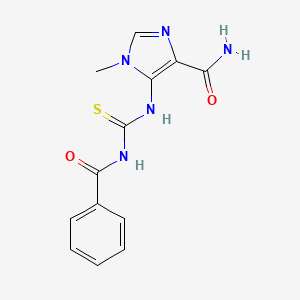
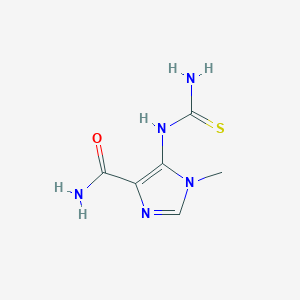
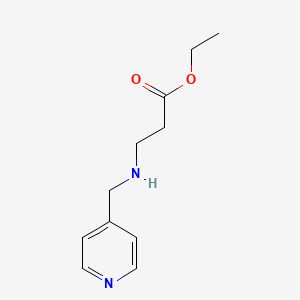
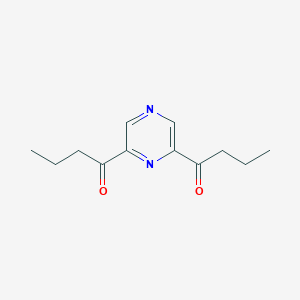
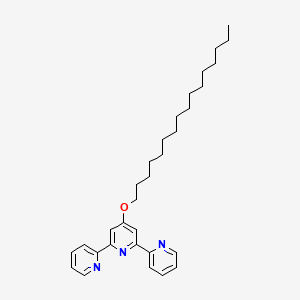
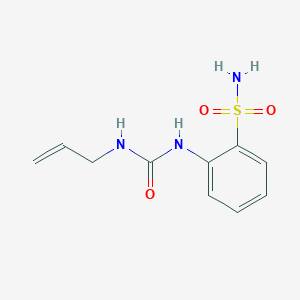
![(S)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6292305.png)
